3-(1-Nitrocyclohexyl)propanoic acid
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Description
Synthesis Analysis
The synthesis of related cyclohexene compounds has been reported through various methods. For instance, the synthesis of a disubstituted cyclohexenyl fatty acid was achieved through a series of reactions including Kondakof condensation, Diels-Alder reaction, and reduction steps . Similarly, the total synthesis of cyclopropyl propanoic acid derivatives was accomplished using a sequence of reactions such as Simmon–Smith cyclopropanation and Wittig reaction . These methods could potentially be adapted for the synthesis of 3-(1-Nitrocyclohexyl)propanoic acid by incorporating a nitro group into the cyclohexyl moiety.
Molecular Structure Analysis
The molecular structure of 3-(1-Nitrocyclohexyl)propanoic acid would consist of a nitrocyclohexyl group attached to a propanoic acid moiety. The papers describe the synthesis of compounds with similar structures, such as optically active (2-nitrocyclohexyl)acetic acid, which was obtained through a Michael reaction followed by acid hydrolysis . The stereochemistry of such compounds is crucial and can be controlled through the use of chiral catalysts or starting materials.
Chemical Reactions Analysis
The chemical reactions involving nitrocyclohexyl derivatives include the Michael reaction, which is a method for attaching a nitro group to a cyclohexene ring . Additionally, the intramolecular Michael addition of Morita–Baylis–Hillman adducts has been used to synthesize 3-aryl-4-nitrocyclohexanones, which demonstrates the reactivity of nitrocyclohexyl compounds in creating complex cyclic structures .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-(1-Nitrocyclohexyl)propanoic acid are not directly reported in the papers, we can infer that the presence of the nitro group and the cyclohexyl ring would influence its properties. The nitro group is an electron-withdrawing group that can affect the acidity of the propanoic acid moiety. The cyclohexyl ring would contribute to the hydrophobic character of the compound. The physical properties such as melting point, boiling point, and solubility would depend on the precise structure and stereochemistry of the compound.
Scientific Research Applications
Environmental-Friendly Production of Adipic Acid
Adipic acid is crucial in nylon manufacturing and other industrial processes. Traditional production methods involving nitric acid oxidation of cyclohexanol contribute to global warming and ozone depletion. Research has shown that cyclohexene can be oxidized to adipic acid using aqueous hydrogen peroxide, offering a more environmentally friendly alternative. This method avoids harmful nitrous oxide emissions and could revolutionize adipic acid production, making it less damaging to the environment (Sato, Aoki, & Noyori, 1998).
Metabolism of Plant Toxins
Nitro toxins like 3-nitro-1-propionic acid (NPA) found in leguminous plants are detoxified by ruminal microorganisms. This process is vital for ruminant animals to acquire tolerance to these plants. Studies have shown that these microorganisms reduce nitro groups in toxins, converting NPA into safer compounds. Understanding this process is crucial for livestock safety and managing plant toxin risks (Anderson, Rasmussen, & Allison, 1993).
Synthesis of Optically Active Compounds
The compound is used in the Michael reaction for producing optically active (2-nitrocyclohexyl)acetic acid. This process involves the use of certain reagents and acid hydrolysis. Such reactions are important in synthesizing chiral compounds, which have applications in pharmaceuticals and other areas of chemistry (Takeda, Hoshiko, & Mukaiyama, 1981).
Understanding Toxicity and Metabolism in Livestock
Nitropropionic acid, structurally similar to 3-(1-nitrocyclohexyl)propanoic acid, is found in certain forages and can be toxic. Research into its metabolism and toxicity helps in managing risks associated with livestock feeding. Identifying the microorganisms responsible for detoxification can guide dietary modifications and improve animal health (Anderson et al., 2005).
properties
IUPAC Name |
3-(1-nitrocyclohexyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c11-8(12)4-7-9(10(13)14)5-2-1-3-6-9/h1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQETGJIDWHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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